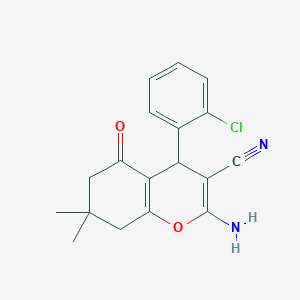

2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 2-chlorobenzaldehyde, malononitrile, and dimedone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The catalyst can be a base such as piperidine or a more complex catalyst like magnetic nanoparticles-supported 4-aminomethylbenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Overview

2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene class. Its unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

The compound has shown significant potential as an anticancer agent . Its mechanism of action typically involves the inhibition of key enzymes and pathways that are crucial for cancer cell proliferation. For instance:

- Enzyme Inhibition : It may inhibit topoisomerases or kinases, disrupting DNA replication and cell division processes .

- Antimicrobial Activity : Studies have indicated its effectiveness against various microbial strains, suggesting potential use in developing antimicrobial agents .

Materials Science

In materials science, this compound can be utilized to synthesize advanced materials with specific optical and electronic properties . Its chromene structure allows for modifications that can enhance material characteristics such as conductivity and light absorption.

Biological Research

The interactions of this compound with biological targets make it valuable for:

- Studying Enzyme Mechanisms : Researchers can use this compound to investigate enzyme functions and mechanisms due to its ability to bind selectively to certain proteins.

- Protein-Ligand Interaction Studies : It serves as a model compound in understanding how small molecules interact with larger biomolecules .

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For example, in anticancer applications, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile: This compound shares a similar core structure but has different substituents, leading to distinct chemical and biological properties.

2-amino-4-(2-aryl-1-cyanovinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These compounds also have a chromene core but differ in their side chains and functional groups.

Uniqueness

The uniqueness of 2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Biological Activity

2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 129354-35-4) is a compound of significant interest due to its diverse biological activities. This article presents a detailed review of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN2O2 with a molecular weight of 328.79 g/mol. Its structure features a chromene core with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial and fungal strains, it showed significant inhibition against:

- Gram-positive bacteria : Staphylococcus aureus and Bacillus cereus

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa

- Fungal strains : Candida albicans and Fusarium solani

The Minimum Inhibitory Concentration (MIC) values ranged from 14 to 30 μM for different strains, indicating moderate to strong antimicrobial activity .

Antioxidant Activity

The compound exhibited substantial antioxidant properties as measured by DPPH scavenging assays. The percentage of DPPH scavenging activity was reported as follows:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo | 88.56 ± 0.43 |

| Other derivatives | Ranged from 84.16% to 90.52% |

These results suggest that the compound is effective in neutralizing free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through hemolysis stabilization assays. The compound demonstrated a protective effect on red blood cell membranes with stabilization percentages reaching up to 86.70%. This indicates its potential use in treating inflammatory conditions .

Cytotoxicity

In vitro cytotoxicity assays revealed that the compound exhibited varying degrees of cytotoxic effects against different cancer cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Cancer Cell Line A | 163.3 ± 0.17 |

| Cancer Cell Line B | 170 ± 0.40 |

| Cancer Cell Line C | 86.2 ± 0.03 |

These findings indicate that while the compound shows promise as an anticancer agent, further studies are required to optimize its efficacy and safety profile .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial activity of several derivatives including the target compound against biofilm-forming pathogens. Results indicated that the compound significantly inhibited biofilm formation in E. coli and S. aureus . -

Oxidative Stress and Inflammation :

Another research highlighted the role of the compound in mitigating oxidative stress-induced inflammation in cellular models, suggesting its therapeutic potential in chronic inflammatory diseases .

Properties

Molecular Formula |

C18H17ClN2O2 |

|---|---|

Molecular Weight |

328.8 g/mol |

IUPAC Name |

2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C18H17ClN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)11(9-20)15(16)10-5-3-4-6-12(10)19/h3-6,15H,7-8,21H2,1-2H3 |

InChI Key |

XQKMEIFXCAEVTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.